molecular formula C10H8ClN5 B6315514 4-Chloro-6-(1-methylpyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine, 95% CAS No. 1703794-33-5

4-Chloro-6-(1-methylpyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine, 95%

Cat. No. B6315514
M. Wt: 233.66 g/mol
InChI Key: UFIRISYMYHBEJF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives, which includes 4-Chloro-6-(1-methylpyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine, has been summarized in various synthetic protocols . These methods are classified into six distinct categories: synthesis from pyrrole derivatives, synthesis via bromohydrazone, synthesis via formation of triazinium dicyanomethylide, multistep synthesis, transition metal mediated synthesis, and rearrangement of pyrrolooxadiazines .


Molecular Structure Analysis

The molecular structure of 4-Chloro-6-(1-methylpyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine is complex, with a unique fused heterocycle that is an integral part of several kinase inhibitors and nucleoside drugs .


Chemical Reactions Analysis

The chemical reactions involving 4-Chloro-6-(1-methylpyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine are diverse and complex, given its role in various synthesis protocols . It’s important to note that the specific reactions would depend on the context of the synthesis or application.

Scientific Research Applications

Heterocyclic Compounds and Biological Significance

Triazine derivatives, including the specific chemical , are part of an interesting class of heterocyclic compounds in medicinal chemistry. They have been explored for their potential in a wide array of biological activities. These activities include serving as antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal agents. The triazine nucleus is considered a core moiety for the development of future drugs due to its potent pharmacological activity across different models with desired outcomes (Verma, Sinha, & Bansal, 2019).

Synthesis and Environmental Applications

In addition to their biomedical applications, triazine derivatives have been noted for their eco-friendly synthesis methods. The literature reveals a rich history of research on 1,2,4-triazines, highlighting their significance in both chemical synthesis and environmental science. The diverse synthetic approaches and biological activities of lucrative Pyrimidine-Triazine hybrid derivatives, as reviewed, showcase the synthetic feasibility along with a plethora of potent biological activities such as anticonvulsant, antiviral, anti-inflammatory, and analgesic effects (Asgaonkar, Patil, Pradhan, Tanksali, & Jain, 2022).

Drug Development and Therapeutic Potential

The therapeutic potential of triazines in drug development has been a subject of extensive review, with triazine derivatives being investigated for their efficacy in treating various pathological conditions including inflammation, cancer, and infections. The fusion of triazine with other heterocyclic rings has produced several bicyclic compounds with significant biological actions, underscoring the versatility of triazines in medicinal chemistry and drug development (Dubey, Pathak, Chauhan, & Ali, 2022).

Future Directions

The future directions for 4-Chloro-6-(1-methylpyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine could involve its further exploration in drug development and material synthesis. Given its role in the synthesis of kinase inhibitors and nucleoside drugs , it may also find applications in the development of new therapeutic agents.

properties

IUPAC Name

4-chloro-6-(1-methylpyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN5/c1-15-4-8(3-13-15)7-2-9-10(11)12-6-14-16(9)5-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFIRISYMYHBEJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN3C(=C2)C(=NC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine

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